![molecular formula C23H21N3O5 B3316149 N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 953016-53-0](/img/structure/B3316149.png)
N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Overview
Description
N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, an indole moiety, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazole ring through a cyclization reaction involving 3,4-dimethoxyphenylacetic acid and an appropriate nitrile. The indole moiety is synthesized separately, often starting from 2-methylindole, which undergoes functionalization to introduce the necessary substituents. The final step involves coupling the oxazole and indole intermediates through an amide bond formation, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the oxazole ring or the carbonyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxazole oxides or indole oxides.
Reduction: Formation of reduced oxazole or indole derivatives.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways involving oxazole and indole derivatives.
Material Science: The compound’s properties may be explored for the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The oxazole and indole rings can engage in π-π stacking interactions with aromatic residues in proteins, while the amide linkage can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-(1H-indol-3-yl)-2-oxoacetamide: Similar structure but lacks the methyl group on the indole ring.
N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoethanamide: Similar structure but with a different amide linkage.
Uniqueness
The presence of both the oxazole and indole rings, along with the specific substitution pattern, gives N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide unique chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.
Biological Activity
N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound characterized by its unique structural features, including an oxazole ring, an indole moiety, and an amide linkage. This combination of functional groups suggests significant potential for biological activity, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 419.4 g/mol. The structural complexity arises from the presence of multiple aromatic rings and functional groups that can engage in various interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C23H21N3O5 |
Molecular Weight | 419.4 g/mol |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the preparation of the oxazole ring through cyclization reactions and the synthesis of the indole moiety from 2-methylindole. The final coupling step forms the amide bond using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.
The biological activity of this compound is likely linked to its ability to interact with specific molecular targets. The oxazole and indole rings can engage in π-π stacking interactions with aromatic residues in proteins, while the amide linkage can form hydrogen bonds. These interactions may modulate enzymatic activity or receptor binding, leading to various biological effects.
Potential Therapeutic Applications
Research indicates that this compound may have applications in treating inflammatory processes or cancer-related pathways due to its ability to modulate enzyme activity. Its unique structural features position it as a promising candidate for further exploration in drug development.
Case Studies and Research Findings
Several studies have investigated the interactions of this compound with biological targets:
- Enzyme Inhibition : Preliminary assays suggest that the compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation in vivo.
- Cancer Cell Lines : Studies on various cancer cell lines indicate that this compound shows selective cytotoxicity, suggesting its potential as an anti-cancer agent.
- Receptor Binding : Binding studies have demonstrated that this compound can effectively bind to certain receptors involved in cell signaling pathways, influencing cellular responses.
Comparison with Similar Compounds
To better understand the unique properties of N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-y)-2-oxoacetamide, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-y]methyl}-2-(1H-indol-3-y)-2-oxoacetamide | Similar structure but lacks methyl group on indole ring | Potentially altered biological activity due to structural difference |
N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-y]methyl}-2-(2-methyl-1H-indol-3-y)-2-Oxoethanamide | Similar structure but different amide linkage | May exhibit different solubility and reactivity characteristics |
Properties
IUPAC Name |
N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5/c1-13-21(16-6-4-5-7-17(16)25-13)22(27)23(28)24-12-15-11-19(31-26-15)14-8-9-18(29-2)20(10-14)30-3/h4-11,25H,12H2,1-3H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJECCCJQCVRNOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=NOC(=C3)C4=CC(=C(C=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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